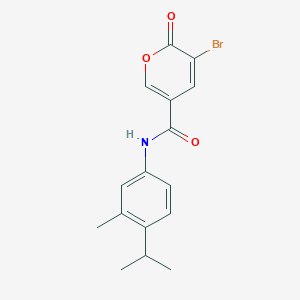![molecular formula C15H21NO4 B14157450 4-[(1,1-Dimethylethoxy)carbonyl]-I+/--methyl-L-phenylalanine CAS No. 246539-86-6](/img/structure/B14157450.png)
4-[(1,1-Dimethylethoxy)carbonyl]-I+/--methyl-L-phenylalanine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(1,1-Dimethylethoxy)carbonyl]-alpha-methyl-L-phenylalanine is an organic compound that belongs to the class of amino acid derivatives. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the alpha-methyl-L-phenylalanine moiety. This compound is often used in peptide synthesis and as an intermediate in the preparation of various pharmaceuticals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1,1-Dimethylethoxy)carbonyl]-alpha-methyl-L-phenylalanine typically involves the protection of the amino group of alpha-methyl-L-phenylalanine with a tert-butoxycarbonyl (Boc) group. The process can be summarized as follows:
Protection of the Amino Group: The amino group of alpha-methyl-L-phenylalanine is protected by reacting it with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or triethylamine. The reaction is carried out in an organic solvent like tetrahydrofuran (THF) or dioxane at low temperatures (0-5°C) to prevent side reactions.
Purification: The reaction mixture is then purified by extraction with ethyl acetate, followed by drying over anhydrous magnesium sulfate and concentration under reduced pressure to obtain the desired product.
Industrial Production Methods
Industrial production of 4-[(1,1-Dimethylethoxy)carbonyl]-alpha-methyl-L-phenylalanine follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently.
Análisis De Reacciones Químicas
Types of Reactions
4-[(1,1-Dimethylethoxy)carbonyl]-alpha-methyl-L-phenylalanine undergoes various chemical reactions, including:
Hydrolysis: The Boc protecting group can be removed by acid hydrolysis using reagents like trifluoroacetic acid (TFA) in dichloromethane.
Coupling Reactions: It can participate in peptide coupling reactions with other amino acids or peptides using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Substitution Reactions: The compound can undergo nucleophilic substitution reactions at the Boc-protected amino group.
Common Reagents and Conditions
Hydrolysis: Trifluoroacetic acid (TFA) in dichloromethane.
Coupling: N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like N-methylmorpholine (NMM).
Substitution: Various nucleophiles like amines or alcohols in the presence of a base.
Major Products Formed
Hydrolysis: Alpha-methyl-L-phenylalanine.
Coupling: Peptides or peptide derivatives.
Substitution: Substituted amino acid derivatives.
Aplicaciones Científicas De Investigación
4-[(1,1-Dimethylethoxy)carbonyl]-alpha-methyl-L-phenylalanine has several scientific research applications:
Peptide Synthesis: It is widely used as a building block in the synthesis of peptides and peptide-based drugs.
Pharmaceutical Intermediates: It serves as an intermediate in the synthesis of various pharmaceuticals, including opioid modulators and treatments for irritable bowel syndrome.
Biological Studies: The compound is used in studies involving protein-protein interactions and enzyme-substrate specificity.
Industrial Applications: It is employed in the production of functional molecules and target compounds in the chemical industry.
Mecanismo De Acción
The mechanism of action of 4-[(1,1-Dimethylethoxy)carbonyl]-alpha-methyl-L-phenylalanine primarily involves its role as a protected amino acid in peptide synthesis. The Boc group protects the amino group during the synthesis process, preventing unwanted side reactions. Upon completion of the synthesis, the Boc group can be removed to reveal the free amino group, allowing the compound to participate in further reactions.
Comparación Con Compuestos Similares
Similar Compounds
- N-[(1,1-Dimethylethoxy)carbonyl]-L-alanine
- N-[(1,1-Dimethylethoxy)carbonyl]-L-serine methyl ester
- 1,1-Dimethylethyl (S)-4-formyl-2,2-dimethyl-3-oxazolidinecarboxylate
Uniqueness
4-[(1,1-Dimethylethoxy)carbonyl]-alpha-methyl-L-phenylalanine is unique due to its specific structure, which includes an alpha-methyl group and a phenylalanine moiety. This structure imparts distinct chemical properties and reactivity, making it valuable in peptide synthesis and pharmaceutical applications. Its ability to undergo various chemical reactions while maintaining stability under different conditions sets it apart from other similar compounds.
Propiedades
Número CAS |
246539-86-6 |
|---|---|
Fórmula molecular |
C15H21NO4 |
Peso molecular |
279.33 g/mol |
Nombre IUPAC |
(2S)-2-amino-2-methyl-3-[4-[(2-methylpropan-2-yl)oxycarbonyl]phenyl]propanoic acid |
InChI |
InChI=1S/C15H21NO4/c1-14(2,3)20-12(17)11-7-5-10(6-8-11)9-15(4,16)13(18)19/h5-8H,9,16H2,1-4H3,(H,18,19)/t15-/m0/s1 |
Clave InChI |
UHMALLHMHOPCCA-HNNXBMFYSA-N |
SMILES isomérico |
C[C@](CC1=CC=C(C=C1)C(=O)OC(C)(C)C)(C(=O)O)N |
SMILES canónico |
CC(C)(C)OC(=O)C1=CC=C(C=C1)CC(C)(C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


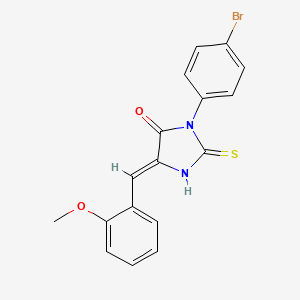
![2-Butyl-4-methyl-5-[2-(6-methylpyridin-3-yl)ethyl]-2,3,4,5-tetrahydro-1h-pyrido[4,3-b]indole](/img/structure/B14157375.png)

![2-[(2-Carboxyphenyl)carbamoylamino]benzoic acid](/img/structure/B14157383.png)
methanone](/img/structure/B14157386.png)
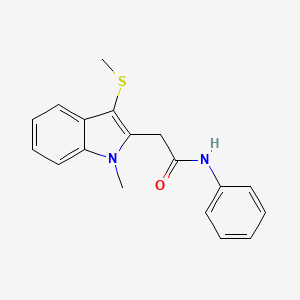
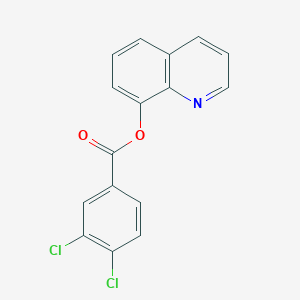
![1,3-Dimethyl-5-[(2-methylprop-2-en-1-yl)oxy]benzene](/img/structure/B14157397.png)
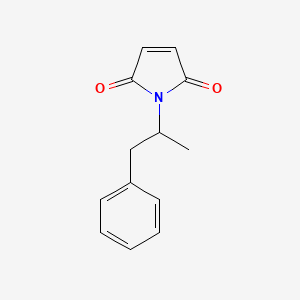
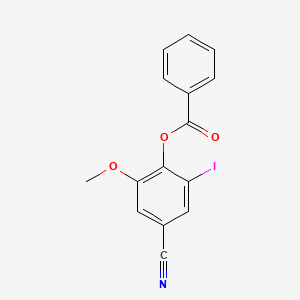
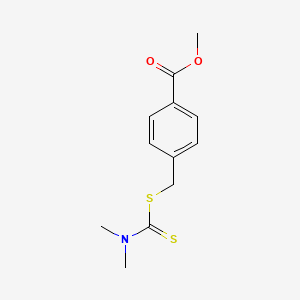
![methyl [(4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetate](/img/structure/B14157425.png)
![N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-phenylbenzamide](/img/structure/B14157427.png)
